REACTION_CXSMILES
|
[CH2:1]([S:3][C:4](=[O:12])[NH:5][CH2:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])[CH3:2].[ClH:13]>CCOCC>[Cl-:13].[CH2:1]([S:3][C:4](=[O:12])[NH:5][CH2:6][CH2:7][CH2:8][NH+:9]([CH3:10])[CH3:11])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
14.25 g
|
Type
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reactant
|
Smiles
|
C(C)SC(NCCCN(C)C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
After 1 hour the product is suction-filtered
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
One obtains 14.1 g (83.4% of the theory) of the Mp. 87°-93° C
|
Type
|
CUSTOM
|
Details
|
After reprecipitation from isopropanol/ether one
|
Type
|
CUSTOM
|
Details
|
obtains a product of the Mp. 93°-94° C.
|
Name
|
|
Type
|
|
Smiles
|
[Cl-].C(C)SC(NCCC[NH+](C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |